反式羟基培哚沙坦(非对映异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

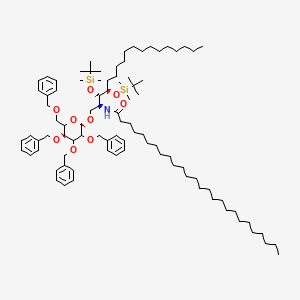

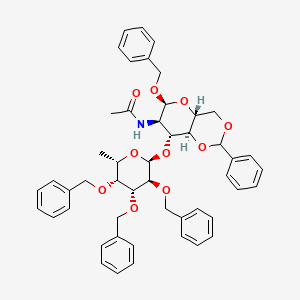

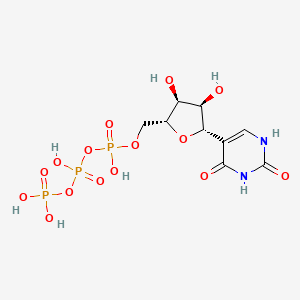

The synthesis of "Trans-Hydroxy Perhexiline" involves the metabolic transformation of perhexiline through hepatic oxidation, producing several metabolites including cis- and trans-hydroxyperhexiline. This process is influenced by the polymorphism of the cytochrome P450 2D6 isoform (CYP2D6), which dictates the rate at which perhexiline is metabolized and, consequently, its therapeutic efficacy and risk of toxicity (Davies et al., 2006).

Molecular Structure Analysis

The molecular structure of "Trans-Hydroxy Perhexiline" and its diastereomers has been elucidated through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). These studies have demonstrated the presence of distinct diastereomeric pairs, with one form predominating in the majority of patient samples (Beck et al., 2004).

Chemical Reactions and Properties

The metabolic pathway of perhexiline involves hydroxylation reactions leading to the formation of hydroxyperhexiline isomers. The rate of these reactions is crucial for determining the drug's pharmacokinetics and potential for toxicity. The polymorphic nature of CYP2D6 significantly influences these metabolic reactions, affecting the drug's safety and efficacy (Cooper et al., 1986).

Physical Properties Analysis

The physical properties of "Trans-Hydroxy Perhexiline" and its diastereomers, such as solubility and stability, are critical for its pharmacokinetic profile. These properties are investigated to optimize the compound's therapeutic potential and minimize adverse effects. The diastereomeric mixture's characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its clinical application (Zhang et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, are fundamental for understanding the pharmacological and toxicological effects of "Trans-Hydroxy Perhexiline." Studies on its interaction with cytochrome P450 enzymes and other components of the metabolic system provide insight into its mechanism of action and the risk of adverse effects associated with its use (Decolin et al., 1986).

科学研究应用

抗癌作用

培哚沙坦作为单药疗法或与传统化疗药物联合使用时,已显示出有效的抗癌特性 {svg_1}. 由于培哚沙坦能够诱导类似于HES1缺失在NOTCH1诱导的T-ALL中诱导的基因表达特征,因此被认为是治疗T-ALL的潜在药物 {svg_2}. 培哚沙坦还下调体外CUTLL1 T-ALL细胞中HES1的表达 {svg_3}.

癌症代谢

癌症代谢可塑性,包括脂肪酸代谢利用的变化,现在已被广泛认为是癌细胞生长、存活和恶性肿瘤的关键驱动因素 {svg_4}. 培哚沙坦是一种抗心绞痛预防性药物,已知通过抑制肉碱棕榈酰转移酶1(CPT1)和2(CPT2)发挥作用,而CPT1和CPT2是脂肪酸代谢中至关重要的线粒体酶 {svg_5}.

心脏毒性

培哚沙坦具有限制其他化疗药物诱导的心脏毒性的潜在益处 {svg_6}. 这一点尤其重要,因为心脏毒性是许多抗癌药物的常见副作用。

葡萄糖代谢

培哚沙坦以牺牲游离脂肪酸代谢为代价,增加葡萄糖代谢,从而在心肌缺血期间提高氧效率 {svg_7}. 这一特性使其成为心绞痛和急性冠脉综合征患者的宝贵药物 {svg_8}.

胰岛素敏感性

在培哚沙坦治疗的患者中,偶有发生低血糖的报道,这表明培哚沙坦也可能增加胰岛素敏感性 {svg_9}. 然而,一项研究发现培哚沙坦并没有改变空腹血糖浓度,反而降低了胰岛素敏感性 {svg_10}.

一氧化氮信号传导

培哚沙坦增强心绞痛患者和急性冠脉综合征患者的血小板对一氧化氮的反应 {svg_11}. 培哚沙坦还显着增强了一氧化氮供体硝普钠对血小板聚集的抑制作用 {svg_12}.

属性

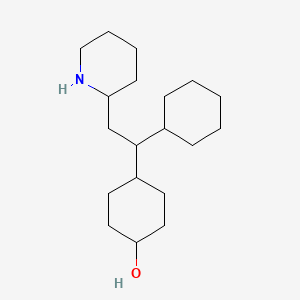

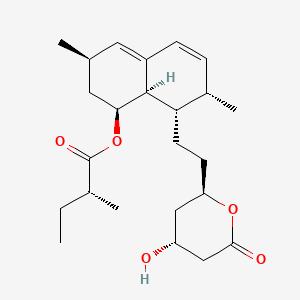

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)